N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide
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Overview
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide is a compound that features a unique combination of a triazolopyridine ring and an indole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization mechanism . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or lithium diisopropylamide in tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit c-Met kinase and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound’s ability to bind to these targets and interfere with their signaling pathways is crucial to its therapeutic potential .
Comparison with Similar Compounds
- [1,2,4]triazolo[4,3-a]quinolines
- [1,2,4]triazolo[3,4-a]isoquinolines
- [1,2,4]triazolo[1,5-a]pyridines
Comparison: N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide is unique due to its combination of a triazolopyridine ring and an indole carboxamide group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, while [1,2,4]triazolo[4,3-a]quinolines and [1,2,4]triazolo[3,4-a]isoquinolines also exhibit biological activity, the presence of the indole carboxamide group in this compound enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H13N5O |
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Molecular Weight |
291.31 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H13N5O/c22-16(12-4-3-5-13-11(12)7-8-17-13)18-10-15-20-19-14-6-1-2-9-21(14)15/h1-9,17H,10H2,(H,18,22) |
InChI Key |
YJWYLRHVFUPLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
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